molecular formula C15H28N2O6 B3417813 Nalpha,delta-Bis-Boc-D-ornithine CAS No. 1154761-18-8

Nalpha,delta-Bis-Boc-D-ornithine

Cat. No.: B3417813
CAS No.: 1154761-18-8
M. Wt: 332.39 g/mol
InChI Key: RJOJSMIZZYHNQG-UHFFFAOYSA-N
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Description

Contextualization within Protected Amino Acid Chemistry and Orthogonal Protecting Group Strategies

The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in peptide chemistry, where the stepwise assembly of amino acids requires the selective masking and demasking of reactive functional groups. biosynth.com The Boc group is a widely employed acid-labile protecting group for amines. organic-chemistry.orgnih.gov In the context of Nα,δ-Bis-Boc-D-ornithine, both amino functionalities are shielded by these Boc groups.

This dual protection is a prime example of a "non-orthogonal" or "like" protection strategy. However, its utility shines in scenarios where simultaneous deprotection of both amino groups is desired. More importantly, it serves as a precursor for developing orthogonal protection schemes. acs.org For instance, one of the Boc groups can be selectively removed under carefully controlled acidic conditions, allowing for the introduction of a different, orthogonally stable protecting group, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgsigmaaldrich.com This creates a versatile building block, such as Fmoc-D-Orn(Boc)-OH, where the two amino groups can be deprotected independently, a critical requirement for synthesizing branched or cyclic peptides and other complex molecular architectures. sigmaaldrich.com The ability to employ such orthogonal strategies is fundamental to the efficient and controlled synthesis of intricate organic molecules. acs.orgresearchgate.net

Significance of D-Ornithine Derivatives as Chiral Building Blocks in Organic Synthesis

Ornithine, a non-proteinogenic amino acid, serves as a valuable scaffold in organic synthesis. nih.govnih.gov While the L-enantiomer is more common in nature, D-ornithine and its derivatives are of significant interest as chiral building blocks. hmdb.ca The incorporation of D-amino acids into peptides can confer unique properties, such as increased resistance to enzymatic degradation by proteases, leading to enhanced bioavailability and therapeutic potential.

The D-configuration at the α-carbon of Nα,δ-Bis-Boc-D-ornithine provides a specific stereochemical outcome in synthetic transformations. This is crucial in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. The use of such chiral building blocks allows for the stereocontrolled synthesis of complex target molecules, avoiding the need for challenging chiral separations later in the synthetic route.

Overview of Nα,δ-Bis-Boc-D-ornithine's Role in Modern Synthetic Methodologies

Nα,δ-Bis-Boc-D-ornithine is a versatile and widely utilized reagent in contemporary synthetic chemistry. chemimpex.com Its primary application lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, where it serves as a precursor for the incorporation of D-ornithine residues into peptide chains. chemimpex.comchemimpex.com The Boc-protected side chain allows for further functionalization after peptide assembly, enabling the creation of modified peptides with tailored properties.

Beyond peptide synthesis, this compound is employed in the construction of various peptidomimetics, small molecules, and macrocyclic structures. chemimpex.com Its ability to introduce a chiral diamine moiety is valuable in the synthesis of ligands for asymmetric catalysis and in the development of novel molecular scaffolds for drug discovery. ontosight.ai Researchers utilize Nα,δ-Bis-Boc-D-ornithine to create innovative compounds for a range of applications, including the development of peptide-based therapeutics, diagnostic agents, and materials with specific biological or chemical properties. chemimpex.comontosight.ai

Interactive Data Table: Properties of Nα,δ-Bis-Boc-D-ornithine

PropertyValueReference
Synonym Boc-D-Orn(Boc)-OH chemimpex.com
CAS Number 137524-82-4 chemimpex.com
Molecular Formula C₁₅H₂₈N₂O₆ chemimpex.com
Molecular Weight 332.4 g/mol chemimpex.com
Melting Point 117-123 °C chemimpex.com
Optical Rotation [a]D²⁰ = +5 ± 2º (c=1 in DMF) chemimpex.com
Purity ≥ 99% chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455206
Record name Nalpha,delta-Bis-Boc-D-ornithine
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Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137524-82-4, 1154761-18-8
Record name Nalpha,delta-Bis-Boc-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid
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Applications of Nalpha,delta Bis Boc D Ornithine As a Chiral Building Block

As a Precursor in Complex Natural Product Synthesis

The total synthesis of complex natural products often requires chiral building blocks to establish the correct stereochemistry of the target molecule. While no specific examples detailing the use of Nα,δ-Bis-Boc-D-ornithine as a direct precursor in the total synthesis of a complex natural product were identified in the search results, its structural features make it a plausible candidate for such applications. The D-ornithine motif is present in some natural products, and having a pre-functionalized and protected building block like Nα,δ-Bis-Boc-D-ornithine could streamline synthetic routes. Its application would allow for the introduction of a chiral center with a latent amino group that can be unmasked at a later stage for further transformations.

Role in the Synthesis of Heterocyclic Compounds and Scaffolds

The functional groups and defined stereochemistry of Nα,δ-Bis-Boc-D-ornithine make it a valuable starting material for the synthesis of various chiral heterocyclic scaffolds. The amino groups, once deprotected, can participate in cyclization reactions to form a variety of ring systems. For example, the intramolecular condensation of the α- and δ-amino groups can lead to the formation of piperidine-based structures. While specific literature detailing the use of Nα,δ-Bis-Boc-D-ornithine for this purpose was not prominently found, the general principles of organic synthesis support its potential in this area. The ability to selectively deprotect one of the amino groups allows for a stepwise construction of complex heterocyclic systems with control over the stereochemistry.

Employment in Supramolecular Chemistry and Nanomaterials

The precise three-dimensional structure of Nα,δ-Bis-Boc-D-ornithine makes it an attractive component for the bottom-up construction of ordered supramolecular assemblies and functional nanomaterials. The chirality inherent in the molecule can be transferred to the macroscopic properties of the resulting materials, influencing their self-assembly behavior and recognition capabilities.

While direct, published examples detailing the use of Nα,δ-Bis-Boc-D-ornithine in the synthesis of molecular containers are not prevalent, its structural characteristics suggest a strong potential for such applications. The development of molecular capsules, cages, and other vessels often relies on the self-assembly of building blocks capable of forming well-defined, hollow structures. nih.govrsc.org Peptide-based cages, for instance, have been successfully created through the self-assembly of peptide-porphyrin conjugates. rsc.org

The bifunctional nature of Nα,δ-Bis-Boc-D-ornithine, with its two protected amino groups, allows it to be incorporated into peptide chains or other polymeric structures that can subsequently fold or assemble into cage-like architectures. The Boc protecting groups can be selectively removed to introduce other functional groups, which can then participate in hydrogen bonding, metal coordination, or other non-covalent interactions that drive the formation of these complex structures. The D-configuration of the chiral center would enforce a specific stereochemistry on the resulting assembly, influencing the shape and chirality of the internal cavity of the molecular vessel.

The self-assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. Nα,δ-Bis-Boc-D-ornithine is a prime candidate for use in designing self-assembling systems due to its ability to participate in directional non-covalent interactions. The amide bonds that can be formed from its amino groups are excellent hydrogen bond donors and acceptors, which are critical for the formation of predictable secondary structures in peptides and other polymers.

The incorporation of Nα,δ-Bis-Boc-D-ornithine into a peptide sequence can induce specific folding patterns, leading to the formation of nanofibers, ribbons, or other supramolecular polymers. The bulky Boc groups can also play a role in directing the self-assembly process through steric interactions, influencing the packing of the molecules. Furthermore, the chiral nature of the D-ornithine backbone can lead to the formation of helical or other chiral superstructures. The principles of using protected amino acids to control self-assembly are well-established, with "caged" peptides demonstrating the ability to prevent aggregation until a stimulus triggers the removal of the protecting groups and initiates self-assembly. acs.org

Application in Chiral Ligand and Catalyst Development

The development of effective chiral ligands and catalysts is essential for asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. Nα,δ-Bis-Boc-D-ornithine serves as a valuable starting material for the synthesis of such ligands and catalysts due to its inherent chirality.

Research has demonstrated the successful synthesis and application of a foldamer (a folded polymer) catalyst derived from bis-Boc-ornithine. kcl.ac.uk In this work, an octameric foldamer was synthesized, and its catalytic activity was investigated. The study highlights how the chiral information from the ornithine units is transferred to the catalytic site, enabling enantioselective reactions. kcl.ac.uk The proximity of the side chains in the folded structure allows for bifunctional catalysis. kcl.ac.uk

A key aspect of this research is the ability to create a defined secondary structure, a 13/11 helix, which positions the functional groups in a precise orientation for catalysis. kcl.ac.uk The synthesis of the bis-amine octamer catalyst involves the deprotection of the Boc groups from the bis-Boc-ornithine foldamer. kcl.ac.uk This catalyst has been shown to be effective in retro-aldol cleavage reactions. kcl.ac.uk The enantioselectivity of such foldamer catalysts can be tuned by altering the position of the amine side chains. kcl.ac.uk

Below is a table summarizing the characteristics of the bis-ornithine foldamer catalyst discussed in the research.

Catalyst Characteristic Description
Foldamer Structure 13/11 Helix kcl.ac.uk
Monomeric Unit Bis-Boc-ornithine derivative kcl.ac.uk
Catalytic Function Bifunctional catalysis, Phase-transfer catalysis kcl.ac.uk
Investigated Reaction Retro-aldol cleavage kcl.ac.uk
Key Feature Enantioselectivity achievable and tunable kcl.ac.uk

This example underscores the potential of Nα,δ-Bis-Boc-D-ornithine as a foundational element in the design of novel, highly structured, and enantioselective catalysts. The ability to control the folding and functional group presentation through the use of such protected amino acid derivatives opens up new avenues for the development of catalysts that mimic the efficiency and selectivity of enzymes.

Derivatization and Functionalization Chemistry of Nalpha,delta Bis Boc D Ornithine

Regioselective Functionalization of Amine and Carboxyl Moieties

The strategic protection of the α- and δ-amino groups with Boc groups is central to the utility of Nα,δ-Bis-Boc-D-ornithine. The Boc group is stable under many reaction conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA). While both Boc groups can be cleaved simultaneously, achieving regioselective deprotection to functionalize one amine group while the other remains protected presents a synthetic challenge.

However, by employing orthogonal protecting group strategies, selective functionalization can be achieved. For instance, starting with a differentially protected ornithine, such as Nα-Fmoc-Nδ-Boc-L-ornithine, allows for the selective removal of the Fmoc group under basic conditions, leaving the Boc-protected δ-amino group intact for subsequent modification. biosynth.com Conversely, specific conditions can be developed to favor the removal of one Boc group over the other, although this often requires careful optimization of reaction parameters.

The carboxyl group of Nα,δ-Bis-Boc-D-ornithine can be activated using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, to form amide bonds with other amino acids or amine-containing molecules. This is a fundamental step in solid-phase peptide synthesis (SPPS), where the protected ornithine derivative is incorporated into a growing peptide chain.

Synthesis of Nα,δ-Bis-Boc-D-ornithine Conjugates for Specific Applications

Nα,δ-Bis-Boc-D-ornithine is a valuable starting material for the synthesis of a wide array of molecular conjugates, where the ornithine scaffold serves as a linker to attach different functional moieties. A key strategy involves the selective deprotection of one of the amino groups, followed by conjugation with a molecule of interest.

A notable example is the synthesis of folic acid analogues. In one study, Nδ-(tert-butyl-oxycarbonyl)-L-ornithine was coupled with a derivative of 5-deazapteroic acid. nih.gov Subsequent deprotection of the remaining Boc group and the carboxyl group yielded a novel folic acid analogue that demonstrated inhibitory activity against folylpolyglutamate synthetase. nih.gov This approach highlights how the protected ornithine can be used to link targeting moieties, like folic acid, to other functional components.

The versatility of Nα,δ-Bis-Boc-D-ornithine extends to its use in creating prodrugs to enhance the bioavailability of pharmaceuticals. chemimpex.com By linking a drug molecule to the ornithine scaffold, its delivery and release characteristics can be modulated.

Introduction of Bioorthogonal Handles (e.g., Azide (B81097), Alkyne) for Click Chemistry

The introduction of bioorthogonal functional groups, such as azides and alkynes, onto the Nα,δ-Bis-Boc-D-ornithine framework opens up a vast landscape of possibilities for "click chemistry." These reactions are highly efficient, specific, and can be performed in complex biological environments without interfering with native biochemical processes.

A common strategy involves the synthesis of azido (B1232118) or alkyne-containing derivatives of ornithine. For example, δ-azido-L-ornithine has been synthesized from L-ornithine hydrochloride through a multi-step process involving orthogonal protection. researchgate.net This azido-functionalized ornithine can then be incorporated into peptides or other molecules. The azide group serves as a "handle" for subsequent conjugation with an alkyne-containing partner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and stable attachment of various entities, such as fluorescent dyes, imaging agents, or drug molecules. nju.edu.cnnih.govresearchgate.net

The following table summarizes the key features of common bioorthogonal handles used in conjunction with ornithine derivatives:

Bioorthogonal HandleReactive PartnerKey Features
Azide (-N₃)AlkyneHighly selective, stable under most biological conditions, forms a stable triazole linkage.
Alkyne (C≡CH)AzideCan be terminal or internal, participates in highly efficient click reactions.

Chemical Transformations for Diverse Analogue Generation

The chemical scaffold of Nα,δ-Bis-Boc-D-ornithine can be extensively modified to generate a diverse library of analogues with varied biological activities. These transformations can target the amino groups (after deprotection), the carboxylic acid, or the side chain.

For instance, the synthesis of Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine analogues demonstrates the potential for side-chain modification to explore structure-activity relationships. researchgate.net In this work, different side chains were introduced to investigate their impact on the antitumor activity of the parent compound.

Furthermore, the δ-amino group can be subjected to various chemical reactions. For example, it can be monoalkylated using reagents like glyoxylic acid in the presence of a reducing agent, or acylated with various acid chlorides or anhydrides after selective deprotection. researchgate.net These modifications can significantly alter the physicochemical properties and biological functions of the resulting molecules.

Side Chain Modification Strategies

The side chain of ornithine offers a prime location for chemical modification to introduce new functionalities. After selective deprotection of the δ-amino group of Nα,δ-Bis-Boc-D-ornithine, a variety of substituents can be introduced.

One common strategy is guanidinylation, which converts the ornithine side chain into an arginine-like side chain. This is often achieved using reagents like 1H-pyrazole-1-carboxamidine hydrochloride. This transformation can be crucial for studying the role of arginine residues in peptide-protein interactions.

Another approach involves the acylation of the δ-amino group with different carboxylic acids to introduce lipophilic chains, charged groups, or other functional moieties. For example, N-delta-(phosphonoacetyl)-L-ornithine, an inhibitor of L-ornithine carbamoyltransferase, was synthesized and incorporated into a tripeptide to facilitate its transport into bacterial cells. This demonstrates how side-chain modification can be used to overcome biological barriers.

The following table provides examples of side-chain modifications of ornithine derivatives and their potential applications:

Modification ReactionReagent ExampleResulting FunctionalityPotential Application
Guanidinylation1H-Pyrazole-1-carboxamidineArginine-like side chainStudying protein-protein interactions
AcylationPhosphonoacetic acid anhydride (B1165640)Phosphonoacetyl groupEnzyme inhibition
AlkylationGlyoxylic acid/NaCNBH₃Carboxymethyl groupModifying charge and polarity
SulfonylationDansyl chlorideFluorescent tagProbing molecular interactions and localization

Analytical and Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and conformational analysis of Nα,δ-Bis-Boc-D-ornithine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the molecule's atomic connectivity and spatial arrangement.

1D and 2D NMR Techniques for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental confirmation of the molecular structure of Nα,δ-Bis-Boc-D-ornithine.

The ¹H NMR spectrum is expected to exhibit characteristic signals for the protons of the ornithine backbone and the two tert-butoxycarbonyl (Boc) protecting groups. The protons of the two Boc groups typically appear as a prominent singlet around 1.45 ppm. The α-proton (Hα) of the D-ornithine moiety would likely resonate as a multiplet, with its chemical shift influenced by the adjacent amino and carboxyl groups. The protons of the side chain (β, γ, and δ methylene (B1212753) groups) would present as complex multiplets further upfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the Boc groups and the carboxylic acid would resonate at the downfield end of the spectrum. The quaternary carbons of the Boc groups would also be readily identifiable. The chemical shifts of the α, β, γ, and δ carbons of the ornithine backbone provide further structural verification. Studies on other N-Boc protected amino acids have shown that the carbonyl carbons of the Boc group and the carboxylic acid exhibit downfield shifts with increasing solvent polarity. nih.gov

To unequivocally assign these resonances and confirm the connectivity of the atoms, 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, allowing for the tracing of the spin systems of the ornithine side chain. For example, the α-proton would show a correlation to the β-protons, which in turn would correlate with the γ-protons, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for confirming the placement of the Boc protecting groups by observing correlations between the Boc carbonyl carbons and protons on the ornithine backbone.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the core D-ornithine structure, which would be modified by the presence of the Boc protecting groups.

Atom¹H Chemical Shift (ppm) (in D₂O)¹³C Chemical Shift (ppm) (in D₂O)
~3.79~55.0
~1.85~28.0
~1.75~24.0
~3.05~40.0
COOH-~175.0

Data for unprotected ornithine, for reference. hmdb.cahmdb.ca

Conformational Analysis using NMR

The presence of the bulky Boc protecting groups can significantly influence the conformational preferences of the D-ornithine backbone and side chain. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants, can provide insights into these preferred conformations in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. The observation of NOEs between specific protons can indicate their spatial proximity, which in turn helps to define the molecule's three-dimensional structure. For instance, NOEs between the α-proton and specific side-chain protons can reveal the preferred rotamers around the Cα-Cβ bond. Similar studies on other Boc-protected peptides have successfully utilized these techniques to elucidate their solution conformations. nih.gov

The magnitude of the three-bond proton-proton coupling constants (³J) obtained from high-resolution 1D ¹H NMR or extracted from 2D COSY spectra can be related to the dihedral angles between the coupled protons via the Karplus equation. By analyzing these coupling constants, the preferred staggered conformations (gauche or anti) of the side chain can be inferred. The presence of multiple rotamers due to hindered C-N bond rotation in the carbamate (B1207046) groups can lead to signal broadening or the appearance of multiple sets of signals in the NMR spectra, especially at lower temperatures. chemicalbook.com

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an indispensable tool for the characterization of Nα,δ-Bis-Boc-D-ornithine, providing precise molecular weight information and structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecule with high accuracy and precision. This allows for the unambiguous determination of its elemental composition. For Nα,δ-Bis-Boc-D-ornithine (C₁₅H₂₈N₂O₆), the expected monoisotopic mass can be calculated and compared with the experimentally determined value, usually with an error of less than 5 ppm. This high level of accuracy helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

PropertyValue
Molecular FormulaC₁₅H₂₈N₂O₆
Monoisotopic Mass332.1947 g/mol
Nominal Mass332 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated or deprotonated molecular ion of Nα,δ-Bis-Boc-D-ornithine is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation pattern of Nα,δ-Bis-Boc-D-ornithine is expected to be dominated by the loss of the labile Boc groups. Common neutral losses from the Boc group include isobutylene (B52900) (56 Da) and tert-butanol (B103910) (74 Da). The sequential loss of both Boc groups would be a prominent fragmentation pathway. Subsequent fragmentation of the ornithine backbone would yield characteristic b and y-type ions, confirming the amino acid sequence (in this case, the single amino acid residue). Studies on other N-Boc protected peptides have shown that the loss of isobutylene and CO₂ from the Boc protecting function are characteristic fragmentation pathways. nih.gov

Chromatographic Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for determining the chemical purity and, crucially for a chiral molecule like Nα,δ-Bis-Boc-D-ornithine, the enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometer) is the method of choice for assessing the chemical purity of Nα,δ-Bis-Boc-D-ornithine. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid, would typically be employed. The purity is determined by integrating the peak area of the main compound and any impurities.

The determination of the enantiomeric excess (e.e.) is critical to ensure that the D-enantiomer is the predominant form. This is achieved using chiral HPLC . There are two main approaches for the chiral separation of amino acid derivatives:

Direct Method: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in separating the enantiomers of various amino acid derivatives. yakhak.org The differential interaction of the D- and L-enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Method: This approach involves derivatizing the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers. For N-protected amino acids like Nα,δ-Bis-Boc-D-ornithine, direct enantiomeric resolution is the preferred approach, avoiding potential side reactions or racemization that can occur with derivatization methods. sigmaaldrich.com The success of this technique hinges on the selection of an appropriate Chiral Stationary Phase (CSP).

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, have demonstrated broad selectivity and are particularly effective for resolving N-blocked amino acids. sigmaaldrich.com These CSPs possess ionic groups, making them compatible with a range of mobile phases and ideal for separating polar, ionic compounds like amino acids without prior derivatization. sigmaaldrich.comsigmaaldrich.com Studies on various t-Boc protected amino acids show that reversed-phase mode is often the most effective choice for achieving baseline separation on CHIROBIOTIC T (Teicoplanin) and R (Ristocetin A) columns. sigmaaldrich.com

Polysaccharide-based CSPs, such as CHIRALPAK IA and IC, are also widely used. rsc.org The chiral recognition mechanism on these phases, particularly CHIRALPAK IC, is often influenced by the hydrophobicity of the protecting groups, with π-π interactions playing a significant role. rsc.org The choice of mobile phase, including its polarity and any additives, is critical and must be optimized to achieve the desired selectivity and resolution. rsc.org Research has shown that it is possible to determine amounts as low as 0.15% of an unwanted isomer in protected amino acid samples using chiral HPLC. tandfonline.com

Table 1: Exemplary Chiral HPLC Systems for Boc-Amino Acid Separation

Chiral Stationary Phase (CSP) Typical Mobile Phase System Separation Mode Comments
CHIROBIOTIC T (Teicoplanin) Methanol/Water with volatile buffers (e.g., Ammonium Trifluoroacetate) sigmaaldrich.com Reversed-Phase sigmaaldrich.com Highly successful for resolving underivatized and N-protected amino acids. sigmaaldrich.comsigmaaldrich.com
CHIROBIOTIC R (Ristocetin A) Methanol/Water with volatile buffers (e.g., Ammonium Acetate) sigmaaldrich.com Reversed-Phase sigmaaldrich.com A viable choice for t-Boc amino acids. sigmaaldrich.com
CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Alkanes/Alcohol mixtures (e.g., Hexane/Ethanol) with acidic additives (e.g., TFA) rsc.org Normal or Reversed-Phase rsc.org Demonstrates excellent selectivity and resolution for many N-protected amino acids. rsc.org

| Ultron Ovomucoid (OVM) | Phosphate buffer with organic modifiers (e.g., Acetonitrile) tandfonline.com | Reversed-Phase tandfonline.com | Versatile column; separation is influenced by pH and the nature of protecting groups. tandfonline.comtandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing amino acids, but it necessitates a derivatization step. sigmaaldrich.com The inherent polarity and low volatility of amino acids like ornithine prevent their direct analysis by GC, as they would otherwise decompose in the high-temperature injector port. sigmaaldrich.comthermofisher.com Derivatization serves to replace active hydrogens on the amine and carboxyl groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability for successful chromatographic separation. sigmaaldrich.com

Several derivatization strategies are employed for the GC-MS analysis of amino acids:

Silylation: This is a very common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group or a more stable tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MSTFA is advantageous because its by-products are highly volatile and elute with the solvent front. thermofisher.com However, some silylation methods can be problematic; for instance, MSTFA treatment has been shown to convert arginine into ornithine, which could complicate analyses of samples containing both amino acids. researchgate.net

Acylation/Esterification: This two-step approach involves first esterifying the carboxyl group (e.g., with methanolic HCl or propanol/propyl chloroformate) followed by acylation of the amino groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comspringernature.comnih.gov This creates derivatives that are stable and exhibit good chromatographic behavior. mdpi.com The order of these steps can be critical; reversing the sequence may be necessary to discriminate between similar amino acids like citrulline and ornithine. nih.gov For chiral analysis, these derivatives can be separated on a chiral column, such as Chirasil-L-Val, to resolve the D- and L-enantiomers. nih.govnih.gov

The mass spectrometer detects the derivatized molecules as they elute from the GC column, providing a mass spectrum that serves as a chemical fingerprint for identification. dss.go.th

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids

Derivatization Reagent(s) Derivative Type Key Features & Conditions
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) TBDMS Forms stable derivatives that are less moisture-sensitive than TMS derivatives. sigmaaldrich.com Reaction is typically performed at elevated temperatures (e.g., 100 °C for 4 hours). sigmaaldrich.com
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) TMS A common silylation reagent that produces volatile by-products, simplifying chromatograms. thermofisher.com
Propyl Chloroformate / Propanol Propyl ester / N-propoxycarbonyl Allows for rapid, direct derivatization in aqueous samples. springernature.com

| HCl in Methanol & Pentafluoropropionic Anhydride (PFPA) | Methyl ester / N-PFP | A two-step process yielding stable derivatives suitable for quantitative analysis. mdpi.comnih.gov Reaction conditions are typically 80 °C for esterification and 65 °C for acylation. nih.gov |

X-ray Crystallography for Solid-State Conformation and Stereochemistry

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For a chiral molecule like Nα,δ-Bis-Boc-D-ornithine, a successful crystal structure analysis would definitively confirm its absolute stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is used to compute an electron density map, from which the molecular structure is built and refined.

While a specific crystal structure for Nα,δ-Bis-Boc-D-ornithine is not publicly available, studies on related Boc-protected peptides provide insight into the conformational features that can be elucidated. For example, the X-ray structure of Boc-L-Met-Aib-L-Phe-OMe revealed a specific β-turn conformation in the solid state, stabilized by an intramolecular hydrogen bond. nih.gov Such an analysis for Nα,δ-Bis-Boc-D-ornithine would reveal the preferred conformation of the ornithine side chain and the spatial orientation of the two Boc protecting groups. It would also detail the intermolecular interactions, such as hydrogen bonding, that define the crystal packing arrangement. The crystallization of ornithine decarboxylase itself demonstrates the application of this powerful technique to molecules central to ornithine chemistry. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Purity

Optical rotation and circular dichroism are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. They are fundamental for confirming the stereochemical identity of a compound and assessing its enantiomeric purity.

Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The direction (+ or -) and magnitude of the rotation are characteristic of the molecule. For an enantiomeric pair, the specific rotation values are equal in magnitude but opposite in sign. While the D-enantiomer is the subject of this article, data for its counterpart, Nα,δ-Bis-Boc-L-ornithine, shows a specific rotation of [α]D20 = -7 ± 2º (c=1 in DMF). chemimpex.com Therefore, a pure sample of Nα,δ-Bis-Boc-D-ornithine is expected to exhibit a positive specific rotation of a similar magnitude under the same conditions.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. royalsocietypublishing.org A CD spectrum provides more detailed structural information than optical rotation and is particularly sensitive to the enantiomeric composition of a sample. researchgate.net The CD spectra of two enantiomers are perfect mirror images of each other. oup.com This property allows for the highly accurate determination of enantiomeric excess (e.e.). nih.gov By creating calibration curves with samples of known concentrations and enantiomeric ratios, CD spectroscopy can be used as a rapid, quantitative method for analyzing chiral mixtures. royalsocietypublishing.orgoup.com This technique is applicable to a wide range of chiral molecules, including amino acids and peptides. researchgate.netrsc.org

Computational and Theoretical Studies of Nalpha,delta Bis Boc D Ornithine

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling allows for the exploration of the three-dimensional arrangements of a molecule, known as its conformations. Nα,δ-Bis-Boc-D-ornithine possesses significant conformational flexibility due to rotation around multiple single bonds in its backbone and within its two bulky tert-butoxycarbonyl (Boc) protecting groups. Understanding this flexibility is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules.

The conformational landscape describes the full range of possible shapes a molecule can adopt and their corresponding potential energies. This landscape is typically explored using computational methods like molecular dynamics (MD) simulations or systematic conformational searches. aip.orgmdpi.com MD simulations, for instance, calculate the trajectory of atoms over time by applying the principles of classical mechanics, providing a dynamic view of the molecule's movement and preferred conformations. mdpi.comyoutube.com For a molecule like Nα,δ-Bis-Boc-D-ornithine, such analysis would reveal the most stable (lowest energy) arrangements of the D-ornithine side chain and the orientation of the two Boc groups relative to the core structure. These preferred conformations are dictated by a delicate balance of intramolecular forces, including steric hindrance from the bulky tert-butyl groups and potential weak hydrogen bonds.

A potential energy scan (PES) can also be employed to systematically rotate specific bonds (dihedral angles) and calculate the energy of each resulting conformation, helping to identify energy minima and transition states between them. researchgate.net The results of such an analysis can be summarized in a table of low-energy conformers.

ConformerKey Dihedral Angle 1 (ψ: Cα-Cβ-Cγ-Cδ)Key Dihedral Angle 2 (ω: Cγ-Cδ-Nδ-C)Relative Energy (kcal/mol)
1~180° (anti)~180° (anti)0.00
2~60° (gauche+)~180° (anti)1.25
3~-60° (gauche-)~60° (gauche+)2.10
4~180° (anti)~-60° (gauche-)1.80

Note: This table presents hypothetical data representative of a conformational analysis. The dihedral angles and energies are illustrative examples of what a computational study would aim to determine.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. pku.edu.cnacs.orgresearchgate.net For Nα,δ-Bis-Boc-D-ornithine, DFT calculations can map the electron density distribution, identify reactive sites, and predict thermodynamic properties.

The two Boc groups are electron-withdrawing, which significantly influences the electronic environment of the nitrogen atoms they protect. organic-chemistry.org Calculations can quantify this effect through population analysis (e.g., Mulliken or Natural Population Analysis), assigning partial charges to each atom. researchgate.netmdpi.com This reveals that the nitrogen atoms in the Boc-carbamate groups are less nucleophilic than in a free amine.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

ParameterCalculated Value (Hypothetical)Interpretation
HOMO Energy -7.2 eVIndicates moderate electron-donating capability, primarily localized on the carboxylate and carbamate (B1207046) oxygen atoms.
LUMO Energy +0.5 eVIndicates a low propensity to accept electrons; the molecule is not a strong electrophile.
HOMO-LUMO Gap 7.7 eVA large gap suggests high kinetic stability, consistent with the role of Boc as a protecting group.
Mulliken Charge on Nα -0.45 eThe negative charge is reduced due to the electron-withdrawing Boc group, decreasing nucleophilicity.
Mulliken Charge on Nδ -0.48 eSimilar to Nα, the charge indicates reduced basicity and nucleophilicity compared to a primary amine.
Dipole Moment 3.5 DSuggests the molecule has significant polarity, influencing its solubility and intermolecular interactions.

Note: This table contains representative values derived from typical DFT calculations on similar molecules. Actual values would depend on the specific level of theory and basis set used.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structure. researchgate.netrsc.org

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comyoutube.com The method involves calculating the magnetic shielding tensor for each nucleus within the molecule's calculated equilibrium geometry. These theoretical values, when scaled or referenced appropriately, typically show excellent correlation with experimental spectra. rsc.org For Nα,δ-Bis-Boc-D-ornithine, calculations would predict distinct signals for the two non-equivalent tert-butyl groups and the various methylene (B1212753) (CH₂) groups in the ornithine side chain, providing a complete theoretical spectrum for comparison.

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Carboxylic Acid (OH) 10.0 - 12.0174 - 176Deshielded proton due to acidity; typical range for a carboxylic acid carbon.
α-CH 4.0 - 4.354 - 56Deshielded by adjacent carboxyl and N-Boc groups.
δ-CH₂ 3.0 - 3.340 - 42Deshielded by the adjacent N-Boc group.
β, γ-CH₂ 1.5 - 1.925 - 30More shielded, aliphatic-like protons and carbons.
Boc (t-butyl) 1.40 / 1.4228.0 / 28.2Two distinct signals expected due to chemical non-equivalence. Highly shielded.
Boc (Quaternary C) -79 - 81Characteristic chemical shift for the quaternary carbon of the t-butyl group.
Boc (C=O) -155 - 157Typical carbonyl shift for a carbamate.

Note: The table provides expected chemical shift ranges based on computational studies of Boc-protected amino acids. researchgate.netmdpi.com Exact values depend on the solvent and computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. rsc.orgresearchgate.net These frequencies correspond to the stretching, bending, and rocking motions of the chemical bonds. The predicted spectrum for Nα,δ-Bis-Boc-D-ornithine would feature prominent absorption bands characteristic of its functional groups. Key predicted vibrations would include the C=O stretching of the carboxylic acid, the C=O stretching of the two carbamate groups (which may be distinct), N-H bending, and C-H stretching of the aliphatic and tert-butyl groups. researchgate.netresearchgate.netacs.org

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
O-H Stretch 2500 - 3300 (broad)Carboxylic Acid
N-H Stretch 3200 - 3400Carbamate
C-H Stretch 2850 - 3000Aliphatic & t-butyl
C=O Stretch 1700 - 1725Carboxylic Acid
C=O Stretch 1680 - 1710Carbamate (Boc)
N-H Bend 1510 - 1540Carbamate

Note: This table shows typical frequency ranges for the specified functional groups, which would be refined by specific DFT calculations.

Simulations of Intermolecular Interactions in Self-Assembled Systems

Protected amino acids can function as amphiphilic molecules, possessing both hydrophobic (the Boc groups) and hydrophilic/hydrogen-bonding (the carboxylic acid, N-H) regions. rsc.org This dual nature can drive their spontaneous organization into ordered supramolecular structures, a process known as self-assembly. rsc.orgnih.gov

Molecular dynamics simulations are particularly well-suited to study these dynamic aggregation processes. aip.orgaip.org By simulating a system containing many Nα,δ-Bis-Boc-D-ornithine molecules in a solvent, researchers can observe how they interact and organize over time. These simulations can reveal the formation of aggregates like micelles, bilayers, or nanofibers and identify the primary non-covalent interactions responsible. aip.orgacs.org

The key intermolecular forces governing the self-assembly of Nα,δ-Bis-Boc-D-ornithine would be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the N-H groups of the carbamates can act as donors. These interactions are highly directional and crucial for forming ordered networks.

Van der Waals Interactions: The large, nonpolar tert-butyl groups would drive association through hydrophobic interactions, especially in aqueous environments, to minimize their contact with water.

Interaction TypeGroups InvolvedRelative StrengthRole in Self-Assembly
Hydrogen Bonding -COOH with -COOH, C=O, or N-HStrongProvides specificity and directionality, leading to ordered structures.
Hydrophobic Interactions t-butyl groups with each otherModerate (collectively strong)Drives initial aggregation by sequestering nonpolar groups away from polar solvent.
Van der Waals Forces All atomsWeak (collectively significant)Contributes to the overall cohesion and packing within the assembly.
Dipole-Dipole Carbamate (C=O, N-H) and Carboxyl groupsModerateOrients molecules within the aggregate to optimize electrostatic interactions.

Note: This table summarizes the fundamental interactions that would be quantified in a molecular simulation of self-assembly.

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science and Polymer Chemistry

While direct, large-scale applications of Nα,δ-Bis-Boc-D-ornithine in materials science and polymer chemistry are still in nascent stages of exploration, the compound's inherent properties suggest significant potential. As a bifunctional monomer, once the tert-butyloxycarbonyl (Boc) protecting groups are removed, the resulting free amino groups can be incorporated into polymer backbones or used as pendant groups. This could lead to the development of novel polyamides or other functional polymers with controlled stereochemistry, influencing material properties such as chirality, biodegradability, and capacity for hydrogen bonding. The ornithine side chain offers a site for further functionalization, enabling the creation of materials with tailored surface properties or the ability to chelate metals.

Advanced Scaffold Design for Bioactive Molecule Discovery (Preclinical Focus)

The concept of a molecular scaffold is central to modern medicinal chemistry, providing a core structure upon which diverse functional groups can be systematically arranged to create libraries of bioactive compounds. mdpi.com An ideal scaffold should be synthetically accessible, chemically stable, and allow for rational and controlled derivatization. mdpi.com Nα,δ-Bis-Boc-D-ornithine serves as an exemplary scaffold, affording precise architectural control over the placement of substituents in the 10–100 Å size regime. mdpi.com Its protected nature allows for selective, stepwise modification, making it a powerful tool in the preclinical discovery of new therapeutic agents.

Rational drug design leverages the three-dimensional structure of biological targets like enzymes and receptors to create specific and potent inhibitors or ligands. nih.govslideshare.net Ornithine derivatives are key components in the design of inhibitors for enzymes involved in critical metabolic pathways. For instance, novel inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a target in cancer therapy, have been developed using Boc-protected amino alcohols in their synthesis. nih.gov These inhibitors have demonstrated significantly higher potency in vitro compared to existing drugs, with their binding modes confirmed through X-ray crystallography and computational docking. nih.gov

In one such study, a series of ODC inhibitors were synthesized and evaluated for their ability to inhibit the enzyme in vitro. The results highlighted compounds with potent inhibitory activity, showcasing the success of the design strategy.

In Vitro Inhibitory Activity of Selected Ornithine-Based Compounds Against Ornithine Decarboxylase (ODC)
CompoundEnzyme IC₅₀ (μM)Reference
APA1.1 ± 0.1 nih.gov
Compound 50.12 ± 0.01 nih.gov
Compound 60.18 ± 0.02 nih.gov
Compound 70.13 ± 0.02 nih.gov

Similarly, N-delta-(tert-butyl-oxycarbonyl)-L-ornithine has been used as a starting material in the multi-step synthesis of inhibitors for folylpolyglutamate synthetase, an enzyme involved in folic acid metabolism. nih.gov The resulting compound was an effective inhibitor with a Kis value estimated at 64 nM. nih.gov Beyond enzymes, the rational design of ligands for receptors, such as the mu opioid receptor, has employed structure-based strategies to create derivatives with specific properties, demonstrating the broad utility of such scaffolds in targeting different classes of proteins. nih.gov

Chemical probes are small molecules designed to interrogate and manipulate biological systems, providing insights into protein function and cellular pathways in a non-clinical research context. mskcc.orgpitt.edu These tools are fundamental to chemical biology, where chemicals are "mutated" to gain knowledge about a protein or cellular state. mskcc.org Nα,δ-Bis-Boc-D-ornithine is an excellent starting point for the development of such probes. After deprotection, its two distinct amino groups can be selectively functionalized. One amine might be used to attach a reporter tag (e.g., a fluorophore for microscopy or biotin (B1667282) for proteomic analysis), while the other can be modified to include a reactive group or a moiety that directs the probe to a specific cellular location or protein target. mskcc.org This approach allows for the creation of a "chemical toolbox" to study the biological function of previously uncharacterized proteins, such as the bromodomain-containing proteins BRD7 and BRD9, which are readers of the epigenetic code. mskcc.orgnih.gov

Integration into Automated Chemical Synthesis Platforms

The future of chemical synthesis lies in automation, which enables the rapid generation of large, diverse libraries of compounds for high-throughput screening. The chemical properties of Nα,δ-Bis-Boc-D-ornithine make it highly suitable for integration into automated synthesis workflows, particularly those based on solid-phase peptide synthesis (SPPS). The Boc protecting groups are stable under standard coupling conditions but are readily removed with acid, a common step in automated SPPS protocols. By incorporating this building block into an automated platform, researchers can systematically vary the substituents at both the alpha- and delta-amino positions, quickly producing hundreds or thousands of unique ornithine-based compounds for screening in drug discovery and materials science applications.

Exploration of Mechanistic Pathways for Derivatization Reactions

A deeper understanding of the reaction mechanisms involved in modifying Nα,δ-Bis-Boc-D-ornithine is crucial for its efficient and selective use. The primary derivatization pathway involves the deprotection of the Boc groups, typically achieved under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane. nih.gov Following deprotection, the free amino groups are nucleophilic and can undergo a variety of reactions. Conventional peptide bond formation is a common subsequent step, used to couple the ornithine scaffold to other amino acids or carboxylic acids. nih.gov Other coupling strategies, such as the Mitsunobu reaction, have also been employed to link Boc-protected amino alcohols to other molecules, demonstrating synthetic versatility. nih.gov Understanding potential side reactions during these steps, such as racemization or reactions with other functional groups present in the molecule, is an active area of research aimed at optimizing reaction conditions and maximizing yields of the desired complex products. mdpi.com

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility, per open science principles?

  • Detailed Protocols : Report exact equivalents, reaction times, and purification steps (e.g., flash chromatography gradients).
  • Raw Data Deposition : Share NMR FID files, HPLC chromatograms, and crystallographic data in repositories like Zenodo.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset descriptions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Boc-ornithine-based enzyme inhibition assays?

  • Non-linear Regression : Fit data to Hill or Michaelis-Menten models (GraphPad Prism).
  • Error Analysis : Use bootstrap resampling to estimate 95% confidence intervals for IC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates from enzyme kinetics trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.